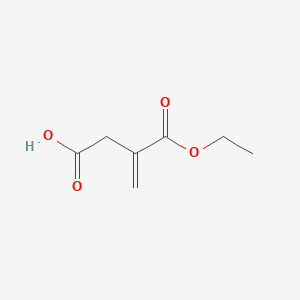

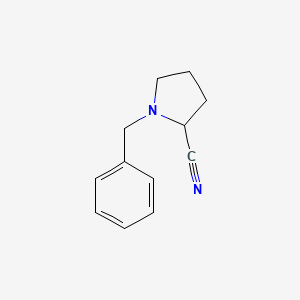

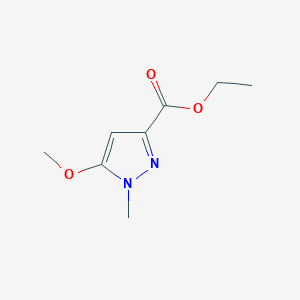

![molecular formula C14H9NO B1283429 10H-Benzofuro[3,2-b]indole CAS No. 248-66-8](/img/structure/B1283429.png)

10H-Benzofuro[3,2-b]indole

Vue d'ensemble

Description

10H-Benzofuro[3,2-b]indole is a heterocyclic compound that is part of a broader class of benzofused heterocycles. These compounds are significant due to their presence in various pharmaceuticals, natural products, and agrochemicals. The interest in these molecules stems from their potential applications in medicinal chemistry and their unique physical and chemical properties .

Synthesis Analysis

The synthesis of 10H-Benzofuro[3,2-b]indole derivatives has been approached through various strategies. One method involves multiple C-H functionalizations, which has gained attention for its step and atom efficiency, using easily procurable starting materials . Another approach for synthesizing fluorinated derivatives, such as α-carbolines, involves regiospecific pyridine core annulation to related amines . Additionally, substituted 10H-benzo[4,5]furo[3,2-b]indole-1-carboxylic acids have been prepared and shown to possess smooth muscle relaxant properties, indicating a potential for therapeutic applications . Reductive cyclisation and thermolysis have also been used to synthesize 10H- benzothieno[3,2-b]indoles, demonstrating the versatility of methods available for constructing these heterocycles .

Molecular Structure Analysis

The molecular structure of 10H-Benzofuro[3,2-b]indole derivatives has been studied, revealing that these compounds can exhibit nearly planar configurations. For instance, in one compound, both the indole and benzo[b]furan moieties are nearly planar and are in an equatorial configuration relative to each other . The molecular associations of these heterocycles with organic acceptors have been investigated, showing significant lengthenings of the aromatic ring bonds and a shortening of those of the five-membered rings, indicating a conjugate system with a degree of planarity .

Chemical Reactions Analysis

The chemical reactivity of 10H-Benzofuro[3,2-b]indole derivatives includes their ability to form molecular associations with π* organic acceptors. These interactions have been characterized using UV-Vis and IR techniques, which can sometimes show discrepancies with literature, suggesting complex behavior in these molecular systems . The alkylation of related indoles has been studied, leading to the synthesis of compounds like 10a,11,11-trimethyl-10a,11-dihydro-8H-benzo[e]imidazo[1,2-a]indol-9(10H)-one, with the structure confirmed by NMR and optical properties by UV–Vis and fluorescence spectroscopy .

Physical and Chemical Properties Analysis

The physical and chemical properties of 10H-Benzofuro[3,2-b]indole derivatives are influenced by their molecular structure. The nearly planar nature of these molecules contributes to their optical properties, as seen in the study of their fluorescence and UV–Vis spectroscopy . The ability to form molecular complexes with organic acceptors also indicates the presence of weak interactions that can affect their physical properties . The synthesis of related compounds, such as benzo[e]pyrrolo[3,2-g]indole-2,9-dicarboxylic acid dichloride, and their subsequent reactions with amines and phenols, further exemplify the diverse chemical behavior of these heterocycles .

Applications De Recherche Scientifique

1. Applications in Organic Light-Emitting Diodes (OLEDs)

10H-Benzofuro[3,2-b]indole has been utilized in the development of bipolar host materials for phosphorescent organic light-emitting diodes (PHOLEDs). These materials, including 10H-benzofuro[3,2-b]indole (BFI), demonstrate high thermal stability and good performance in devices, showing potential for efficient green PHOLEDs with small efficiency roll-off (Konidena et al., 2019).

2. Photophysical and Electroluminescence Properties

The compound is integral in triggering thermally activated delayed fluorescence (TADF) in certain materials. When integrated with different donor scaffolds, 10H-benzofuro[3,2-b]indole can significantly influence the electroluminescence properties and efficiency of TADF emitters used in OLEDs (Konidena et al., 2019).

3. Molecular Associations in Organic Chemistry

10H-Benzofuro[3,2-b]indole forms molecular associations with organic acceptors, which can be studied using UV-Vis and IR techniques. This understanding is vital for the development of new organic compounds and materials (Bocelli et al., 1990).

4. Synthesis of Complex Organic Compounds

The synthesis of complex organic structures like benzofuro[3,2-b]indolines can be achieved using 10H-Benzofuro[3,2-b]indole. This methodology is employed in creating natural-product-like structures, which has significant implications in organic chemistry and pharmaceuticals (Li et al., 2020).

5. Use in Marine Algae-Derived Fungal Studies

10H-Benzofuro[3,2-b]indole derivatives have been isolated from marine alga-derived endophytic fungi, revealing their potential bioactivity. These compounds exhibit cytotoxicity against various cell lines, indicating their possible use in medical research and drug discovery (Zhang et al., 2016).

Propriétés

IUPAC Name |

10H-[1]benzofuro[3,2-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO/c1-3-7-11-9(5-1)14-13(15-11)10-6-2-4-8-12(10)16-14/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZIFFMSPJVFOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569496 | |

| Record name | 10H-[1]Benzofuro[3,2-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10H-Benzofuro[3,2-b]indole | |

CAS RN |

248-66-8 | |

| Record name | 10H-[1]Benzofuro[3,2-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

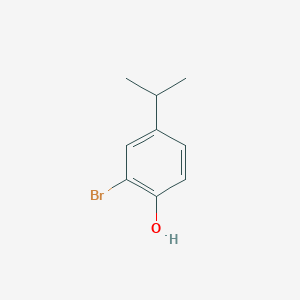

![2-[Benzyl(phenyl)amino]acetic acid](/img/structure/B1283363.png)

![(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1283387.png)